molecular formula C9H9N5O2 B3125109 N-methyl-4-nitro-1-(2-pyridinyl)-1H-pyrazol-5-amine CAS No. 321522-18-3

N-methyl-4-nitro-1-(2-pyridinyl)-1H-pyrazol-5-amine

Cat. No.: B3125109
CAS No.: 321522-18-3
M. Wt: 219.2 g/mol
InChI Key: ICJYIVZXMUSLDI-UHFFFAOYSA-N
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Description

N-methyl-4-nitro-1-(2-pyridinyl)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a nitro group at the fourth position, a pyridinyl group at the first position, and a methyl group at the nitrogen atom of the pyrazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-nitro-1-(2-pyridinyl)-1H-pyrazol-5-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. This reaction is usually carried out in the presence of an acid catalyst under reflux conditions.

    Introduction of the Nitro Group: The nitro group can be introduced through nitration of the pyrazole ring using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically performed at low temperatures to control the reaction rate and prevent decomposition.

    Attachment of the Pyridinyl Group: The pyridinyl group can be attached to the pyrazole ring through a nucleophilic substitution reaction. This involves the reaction of a halopyridine with the pyrazole ring in the presence of a base such as potassium carbonate.

    Methylation: The final step involves the methylation of the nitrogen atom of the pyrazole ring. This can be achieved using methyl iodide in the presence of a base such as sodium hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and temperature control can help in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-nitro-1-(2-pyridinyl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form a nitroso derivative using oxidizing agents such as potassium permanganate.

    Substitution: The pyridinyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst

    Reduction: Potassium permanganate

    Substitution: Halopyridine, potassium carbonate

Major Products Formed

    Amino derivative: Formed through the reduction of the nitro group

    Nitroso derivative: Formed through the oxidation of the compound

    Substituted derivatives: Formed through nucleophilic substitution reactions

Scientific Research Applications

N-methyl-4-nitro-1-(2-pyridinyl)-1H-pyrazol-5-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Used in the development of new materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of N-methyl-4-nitro-1-(2-pyridinyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The pyridinyl group can enhance the compound’s ability to bind to specific receptors or enzymes, thereby modulating their activity.

Comparison with Similar Compounds

N-methyl-4-nitro-1-(2-pyridinyl)-1H-pyrazol-5-amine can be compared with other similar compounds, such as:

    4-nitro-1-(2-pyridinyl)-1H-pyrazol-5-amine: Lacks the methyl group at the nitrogen atom.

    N-methyl-4-amino-1-(2-pyridinyl)-1H-pyrazol-5-amine: Contains an amino group instead of a nitro group.

    N-methyl-4-nitro-1-(3-pyridinyl)-1H-pyrazol-5-amine: Contains a pyridinyl group at the third position instead of the second position.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

N-methyl-4-nitro-2-pyridin-2-ylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O2/c1-10-9-7(14(15)16)6-12-13(9)8-4-2-3-5-11-8/h2-6,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICJYIVZXMUSLDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=NN1C2=CC=CC=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201222904
Record name N-Methyl-4-nitro-1-(2-pyridinyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201222904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321522-18-3
Record name N-Methyl-4-nitro-1-(2-pyridinyl)-1H-pyrazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=321522-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-4-nitro-1-(2-pyridinyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201222904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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